molecular formula C21H26BrFN3O9P B12400582 Hcv-IN-40

Hcv-IN-40

Cat. No.: B12400582
M. Wt: 594.3 g/mol
InChI Key: OEFWWTWBGKIMOJ-LVGFUXGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Hcv-IN-40 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions involving nucleoside analogs .

Chemical Reactions Analysis

Hcv-IN-40 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Hcv-IN-40 has several scientific research applications:

Mechanism of Action

Hcv-IN-40 exerts its effects by inhibiting the replication of the hepatitis C virus. It targets the viral RNA-dependent RNA polymerase, which is essential for viral replication. By inhibiting this enzyme, this compound prevents the virus from replicating and spreading .

Comparison with Similar Compounds

Hcv-IN-40 is compared with other similar compounds such as sofosbuvir and ribavirin. Unlike sofosbuvir, which also targets the RNA-dependent RNA polymerase, this compound has shown higher efficacy against certain genotypes of the hepatitis C virus. Ribavirin, on the other hand, has a different mechanism of action and is often used in combination with other antiviral drugs .

Similar compounds include:

This compound stands out due to its potent activity and broad-spectrum efficacy against multiple genotypes of the hepatitis C virus.

Properties

Molecular Formula

C21H26BrFN3O9P

Molecular Weight

594.3 g/mol

IUPAC Name

ethyl 2-[[[(2R,3R,4S,5R)-4-bromo-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]-2-methylpropanoate

InChI

InChI=1S/C21H26BrFN3O9P/c1-4-32-18(29)20(2,3)25-36(31,35-13-8-6-5-7-9-13)33-12-14-16(28)21(22,23)17(34-14)26-11-10-15(27)24-19(26)30/h5-11,14,16-17,28H,4,12H2,1-3H3,(H,25,31)(H,24,27,30)/t14-,16-,17-,21-,36+/m1/s1

InChI Key

OEFWWTWBGKIMOJ-LVGFUXGXSA-N

Isomeric SMILES

CCOC(=O)C(C)(C)N[P@](=O)(OC[C@@H]1[C@H]([C@]([C@@H](O1)N2C=CC(=O)NC2=O)(F)Br)O)OC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C(C)(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(F)Br)O)OC3=CC=CC=C3

Origin of Product

United States

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